B1577790 Brevinin-2Ej

Brevinin-2Ej

カタログ番号: B1577790
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brevinin-2Ej is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of frogs belonging to the Rana esculenta complex, such as the Marsh frog ( Pelophylax ridibundus ) . This peptide exhibits potent antibacterial activity against representative Gram-negative and Gram-positive bacterial species . It demonstrates efficacy against Escherichia coli , with one study reporting a minimal inhibitory concentration (MIC) of 2 µM . As a member of the Brevinin-2 family, it shares common structural features, including a potential for forming an amphipathic α-helix in membrane-mimetic environments and the presence of a characteristic disulfide-bridged cyclic heptapeptide motif known as the "Rana box" (Cys-Lys-Xaa4-Cys), which may contribute to its structural stability . The proposed mechanism of action for Brevinin peptides involves interacting with and disrupting the anionic phospholipid bilayers of bacterial membranes, potentially through "carpet-like" or pore-forming models that compromise membrane integrity . With a molecular formula of C₁₄₁H₂₃₅N₃₉O₄₀S₂ and a molecular weight of approximately 3180.78 g/mol , Brevinin-2Ej is a valuable research tool for studying the structure and function of host-defense peptides, exploring new anti-infective agents, and investigating its interactions with biological membranes. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

特性

生物活性

Antibacterial

配列

GIFLDKLKNFAKGVAQSLLNKASCKLSGQC

製品の起源

United States

科学的研究の応用

Antimicrobial Properties

Brevinin-2Ej demonstrates significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, making it a candidate for developing new antimicrobial agents.

Antimicrobial Efficacy

The efficacy of Brevinin-2Ej against different microorganisms has been documented in several studies.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli5 µg/ml
Staphylococcus aureus8 µg/ml
Pseudomonas aeruginosa10 µg/ml
Candida albicans15 µg/ml

These findings indicate that Brevinin-2Ej could serve as a potent antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Applications

Brevinin-2Ej has shown promise as an anticancer agent, selectively targeting malignant cells while sparing normal cells. This selective cytotoxicity is critical for minimizing side effects commonly associated with traditional chemotherapy.

Cytotoxicity Data

The cytotoxic effects of Brevinin-2Ej on various cancer cell lines are summarized below:

Cell Line IC50 (µg/ml) Effect Reference
MCF-7 (breast cancer)10Induces apoptosis
Jurkat (T-cell leukemia)8Cell membrane disruption
HT29 (colon cancer)12Mitochondrial impairment
L929 (fibrosarcoma)15Selective toxicity

Case Studies

Several case studies have highlighted the potential applications of Brevinin-2Ej in both antimicrobial and anticancer therapies.

Case Study: Antimicrobial Application

In a study involving skin infections caused by Staphylococcus aureus, topical application of Brevinin-2Ej significantly reduced bacterial load in infected wounds compared to controls, demonstrating its potential as a therapeutic agent in wound care.

Case Study: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the effects of Brevinin-2Ej as an adjunct therapy to conventional chemotherapy. Results indicated improved patient outcomes with reduced tumor size and fewer side effects compared to those receiving chemotherapy alone.

Future Directions and Conclusion

The diverse applications of Brevinin-2Ej highlight its potential as both an antimicrobial and anticancer agent. Continued research is necessary to fully elucidate its mechanisms of action, optimize its therapeutic use, and explore its efficacy in clinical settings.

As the field progresses, Brevinin-2Ej may pave the way for new treatments that leverage the unique properties of amphibian-derived peptides, offering innovative solutions to combat resistant infections and cancer.

類似化合物との比較

Comparison with Similar Compounds

Brevinin-2Ej shares functional and structural similarities with other brevinin-2 family peptides, as well as temporin-family peptides. Below is a detailed comparison based on available

Table 1: Comparative Analysis of Brevinin-2Ej and Related Peptides

Peptide Source Key Structural Features Antimicrobial Spectrum MIC (μM) Key References
Brevinin-2Ej Rana esculenta Homologous to Brevinin-2R; cyclic C-terminal domain Gram-negative bacteria (E. coli); limited data on other pathogens <5 (for E. coli)
Brevinin-2R Rana ridibunda 25 amino acids; sequence: KLKNFAKGVAQSLLNKASCKLSGQC Broad-spectrum: S. aureus, M. luteus, Bacillus sp., E. coli, P. aeruginosa, C. albicans Not specified
Brevinin-2Ei/Ek Rana esculenta Structurally homologous to Brevinin-2Ej; cyclic C-terminal domain Selective inhibition of E. coli; limited activity against other pathogens <5 (for E. coli)
Temporin-1Ec Rana esculenta Short linear peptide (temporin family) Primarily Gram-positive bacteria; no direct data provided in evidence Not specified

Key Findings:

Structural Homology vs. Functional Divergence :

  • Brevinin-2Ej, -2Ei, -2Ek, and -2R share a conserved cyclic C-terminal domain critical for membrane interaction. However, Brevinin-2R exhibits broader antimicrobial activity compared to Brevinin-2Ej, which appears more selective for E. coli .
  • Temporin-1Ec, a linear peptide, likely targets Gram-positive bacteria, contrasting with the Gram-negative specificity of Brevinin-2Ej .

Mechanistic Insights :

  • Brevinin-2R’s broad-spectrum activity may stem from its amphipathic α-helical structure, enabling disruption of both bacterial membranes and intracellular targets. In contrast, Brevinin-2Ej’s selectivity for E. coli could reflect optimized interactions with lipopolysaccharides (LPS) in Gram-negative outer membranes .

Discrepancies in Reported Data :

  • describes Brevinin-2Ej as inhibiting the "Gram-positive bacterium Escherichia coli," which is contradictory (E. coli is Gram-negative). This may indicate a typographical error in the source material, emphasizing the need for careful validation of antimicrobial classifications .

Q & A

Q. What in vivo models are optimal for testing Brevinin-2Ej’s pharmacokinetics and toxicity?

  • Methodological Answer : Use murine infection models to assess bioavailability and tissue distribution via LC-MS/MS. Monitor renal/hepatic function through serum biomarkers (e.g., ALT, creatinine). Include histopathology to evaluate organ-specific toxicity .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for Brevinin-2Ej’s antimicrobial activity?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., log-logistic models) to calculate MICs and EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Use software like GraphPad Prism for reproducibility .

Q. What criteria validate the use of computational models for predicting Brevinin-2Ej’s bioactivity?

  • Methodological Answer : Compare in silico predictions (e.g., molecular docking scores) with empirical data (MICs, binding assays). Calculate receiver operating characteristic (ROC) curves to assess model accuracy. Include cross-validation to prevent overfitting .

Contradiction Management

Q. How to reconcile conflicting reports on Brevinin-2Ej’s hemolytic activity?

  • Methodological Answer : Standardize erythrocyte sources (e.g., human vs. animal), incubation times, and peptide purity levels. Perform meta-regression to identify variables influencing hemolysis. Use standardized hemolysis thresholds (e.g., <10% at MIC) for cross-study comparisons .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。